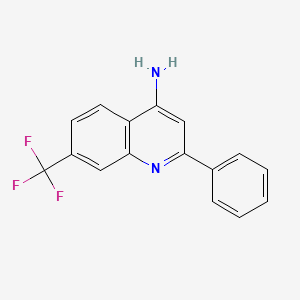
2-Phenyl-7-(trifluoromethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-trifluoromethyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11F3N2 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 7th position, and a phenyl group at the 2nd position on the quinoline ring. It is primarily used in proteomics research .
Métodos De Preparación
The synthesis of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves several steps, typically starting with the formation of the quinoline ring. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
4-Amino-7-trifluoromethyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions
Aplicaciones Científicas De Investigación
4-Amino-7-trifluoromethyl-2-phenylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel quinoline-based compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions. It can also be used as a fluorescent probe in biological assays.
Medicine: Quinoline derivatives, including 4-Amino-7-trifluoromethyl-2-phenylquinoline, have shown potential as therapeutic agents for the treatment of diseases such as malaria, cancer, and bacterial infections.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparación Con Compuestos Similares
4-Amino-7-trifluoromethyl-2-phenylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but lacks the trifluoromethyl and phenyl groups.
Quinoline: The parent compound of the quinoline family, it serves as a basic structure for many derivatives, including 4-Amino-7-trifluoromethyl-2-phenylquinoline.
Quinacrine: Another antimalarial drug, quinacrine has additional substituents that confer different biological activities.
The uniqueness of 4-Amino-7-trifluoromethyl-2-phenylquinoline lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
189877-83-6 |
|---|---|
Fórmula molecular |
C16H11F3N2 |
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
2-phenyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)11-6-7-12-13(20)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
Clave InChI |
JMVHDZBTLHEEEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















